Cas no 41620-33-1 (2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol)

2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol structure
41620-33-1 structure
Product Name:2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol
CAS No:41620-33-1
MF:C25H34O3
MW:382.535667896271
CID:927154
PubChem ID:18539736
Update Time:2025-04-19

2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol
    • [2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] acetate
    • 2-TERT-BUTYL-6-[(3-TERT-BUTYL-2-HYDROXY-5-METHYLPHENYL)METHYL]-4-METHYLPHENYL ACETATE
    • SCHEMBL4369586
    • DTXSID50594924
    • NJCYMDOCYOTTMU-UHFFFAOYSA-N
    • 41620-33-1
    • NS00008170
    • EC 412-210-3
    • 2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl acetate
    • 2-((2-(acetyloxy)-3-(1,1-dimethylethyl)-5-methylphenyl)methyl)-6-(1,1-dimethylethyl)-4-methylphenol
    • Inchi: 1S/C25H34O3/c1-15-10-18(22(27)20(12-15)24(4,5)6)14-19-11-16(2)13-21(25(7,8)9)23(19)28-17(3)26/h10-13,27H,14H2,1-9H3
    • InChI Key: NJCYMDOCYOTTMU-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C

Computed Properties

  • Exact Mass: 382.25079494g/mol
  • Monoisotopic Mass: 382.25079494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 46.5Ų

2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol Security Information

  • Hazard Category Code: 50/53
  • Safety Instruction: 60-61
  • Hazardous Material Identification: N
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